molecular formula C15H26N4OS B4283956 N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4283956
M. Wt: 310.5 g/mol
InChI Key: VXRUHPKVICTBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a small molecule that can selectively bind to mu-opioid receptors in the brain, which are involved in pain regulation and reward pathways.

Scientific Research Applications

N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a selective mu-opioid receptor antagonist, which means that it can block the effects of opioid drugs such as morphine and fentanyl. This property of N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been used to study the role of mu-opioid receptors in various physiological and behavioral processes such as pain perception, reward, and addiction.

Mechanism of Action

N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide binds to mu-opioid receptors in the brain, which are G protein-coupled receptors that are involved in pain regulation and reward pathways. When opioids such as morphine bind to these receptors, they activate a signaling cascade that leads to the release of neurotransmitters such as dopamine, which are responsible for the euphoric effects of opioids. N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, on the other hand, blocks the activation of these receptors by opioids, which can lead to a decrease in pain perception and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide can reduce pain sensitivity in rats, and can also reduce the rewarding effects of opioids such as morphine. N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in animals. Additionally, N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified, and it has a high affinity for mu-opioid receptors. N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is also selective for mu-opioid receptors, which means that it does not bind to other opioid receptors such as delta or kappa receptors. However, there are also some limitations to using N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments. N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has a relatively short half-life in vivo, which means that it needs to be administered frequently to maintain its effects. Additionally, N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research is to further investigate the biochemical and physiological effects of N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, particularly in humans. Another area of research is to explore the potential therapeutic applications of N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, such as in the treatment of pain, addiction, and inflammatory diseases. Additionally, there is potential for the development of N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide analogs that may have improved pharmacological properties or selectivity for other opioid receptors. Overall, N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a promising research tool with potential applications in a variety of scientific fields.

properties

IUPAC Name

N-cyclohexyl-2-[(5-ethyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c1-3-10-19-13(4-2)17-18-15(19)21-11-14(20)16-12-8-6-5-7-9-12/h12H,3-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUHPKVICTBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2CCCCC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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